molecular formula C7H4ClN B566242 5-Chloro-2-ethynylpyridine CAS No. 1196153-33-9

5-Chloro-2-ethynylpyridine

Cat. No.: B566242
CAS No.: 1196153-33-9
M. Wt: 137.566
InChI Key: MDWHTKFYMVXXFX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylpyridine is a chemical compound with the molecular formula C7H4ClN . It has a molecular weight of 137.57 . The compound can exist in various physical forms such as liquid, solid, or semi-solid . It is typically stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The linear formula for this compound is C7H4ClN . The InChI code for this compound is 1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H .


Physical And Chemical Properties Analysis

It has a flash point of 88°C and a boiling point of 193.1±25.0°C at 760 mmHg . The compound is typically stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Synthesis of Nucleosides

5-Chloro-2-ethynylpyridine has been utilized in the synthesis of nucleosides. Notably, derivatives of 5-ethynyluridine and 2′-deoxy-5-ethynyluridine have been synthesized using the trimethylsilyl derivative of 5-ethynyluracil, which involves a process of condensation with sugar derivatives and subsequent removal of blocking groups (Barr, Jones, Serafinowski, & Walker, 1978).

Hydrohalogenation of Ethynylpyridines

The compound is significant in hydrohalogenation reactions. Efficient hydrochlorination of 2-ethynylpyridines has been achieved, which does not require special reagents. This process results in the formation of pyridinium salts, enhancing the electrophilicity of the ethynyl group and leading to the production of 2-(2-chloroethenyl)pyridine (Muragishi, Asahara, & Nishiwaki, 2017).

Soil Nitrification Inhibition

2-Ethynylpyridine, a related compound, has been evaluated as a soil nitrification inhibitor. It showed potential in retarding the nitrification of fertilizer nitrogen in soil, being more effective than other tested nitrification inhibitors (McCarty & Bremner, 1990).

Luminescence Properties in Organometallic Networks

This compound derivatives have been used in the synthesis of organometallic networks. These networks exhibit interesting luminescence properties, which are valuable in material science and electronic applications (Zhang, Hu, Kong, Meng, Dai, & Song, 2010).

IR Spectroscopic and Computational Studies

IR spectroscopy and theoretical calculations have been used to study the possible dimer structures of 2-ethynylpyridine and their distribution in solvents like tetrachloroethene. This research provides insights into the hydrogen-bonded complexes involving the CH moiety and the CC stretching vibration of the compound (Bakarić & Spanget-Larsen, 2018).

Molecular Docking Studies

Molecular docking studies involving 4-pyridylamino- and 4-(ethynylpyridine)quinazolines have been conducted. These studies offer valuable insights into the binding energies and non-toxic properties of these compounds, which can be beneficial in the development of new drugs (Dilebo et al., 2021).

Safety and Hazards

5-Chloro-2-ethynylpyridine is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Chloro-2-ethynylpyridine are not available from the search results, it’s worth noting that the compound is used in proteomics research . This suggests that it may have potential applications in the field of life sciences. Additionally, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations, which could be useful for further understanding the compound .

Properties

IUPAC Name

5-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWHTKFYMVXXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726195
Record name 5-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-33-9
Record name 5-Chloro-2-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-ethynylpyridine
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